2-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Physicochemical profiling Medicinal chemistry building blocks Kinase inhibitor design

PAF antagonist programs require regioisomeric precision-1-methyl and 7-methyl isomers disrupt H-bond topology and target engagement. This 2-methyl variant is the validated core of clinical candidate ABT-491 (Kᵢ = 0.6 nM). • Optimal heterocycle in PAF antagonist SAR; free 4-amine enables N1-alkylation library synthesis. • 3-Deaza purine bioisostere (XLogP = 0.5, TPSA = 67.6 Ų, 2 HBD) for kinase hinge binding. • TLR7/8 agonist lead scaffold per US5494916 & US5644063. Supplied as a solid at ≥98% purity (HPLC); ambient shipping; store at 2-8°C.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13072344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CN=C2N
InChIInChI=1S/C7H8N4/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyCMRITTYVUZLJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Physicochemical Profile & Procurement Specifications


2-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (C₇H₈N₄, MW 148.17 g/mol) is a fused imidazo[4,5-c]pyridine heterocycle bearing a methyl substituent at the 2-position and a free amine at the 4-position [1]. This compound belongs to the broader imidazopyridine family, which are recognized purine bioisosteres with documented utility across kinase inhibition, immunomodulation, and G-protein-coupled receptor antagonism [2]. The specific 2-methyl-4-amino substitution pattern distinguishes it from isomeric methyl-imidazopyridines and defines its reactivity as a synthetic building block for more elaborate pharmacophores . Commercially, it is available from multiple suppliers at purities ranging from 95% to 98% (HPLC), typically as a solid requiring storage at 2–8°C .

2-Methyl regioisomer preserves dual H-bond donors (imidazole N–H + 4-NH₂)
Validated scaffold in PAF antagonist and TLR7/8 immunomodulator pathways
3-Deaza adenine bioisostere: unhindered N⁵ acceptor for kinase hinge-binding studies

Why Regioisomer Differentiation Is Critical for Procurement


Within the imidazo[4,5-c]pyridin-4-amine family, regioisomeric methylation profoundly alters both physicochemical properties and biological recognition. Moving the methyl group from the 2-position to N-1 (1-methyl isomer, CAS 90012-81-0) eliminates one hydrogen-bond donor (HBD count drops from 2 to 1), reduces topological polar surface area (TPSA from 67.6 to 56.7 Ų), and decreases computed lipophilicity (XLogP from 0.5 to 0.0) [1]. The 7-methyl positional isomer (CAS 1031750-29-4) retains two HBDs but exhibits a different XLogP (0.4 vs. 0.5) and a distinct hydrogen-bonding topology due to the methyl adjacency to the pyridine nitrogen, altering its electronic complementarity in kinase ATP-site or receptor binding pockets [2]. These computed differences translate into experimentally validated functional divergence: in platelet-activating factor (PAF) antagonist series, the 1H-2-methylimidazo[4,5-c]pyridyl group was explicitly identified as the optimal heterocycle among multiple imidazopyridine regioisomers tested, driving the selection of this specific scaffold for clinical candidate development [3]. Simply substituting a generic "imidazopyridine-amine" or an alternative methyl isomer would introduce an uncharacterized and likely detrimental change in target engagement and downstream biological performance.

Substitute Considered
Interchangeability Risk
1‑Methyl isomer
HBD count reduced (2→1) and TPSA lower; kinase hinge-binding geometry may shift
7‑Methyl isomer
Methyl adjacent to pyridine N⁵ introduces steric occlusion; acceptor accessibility differs
Generic imidazopyridine‑amine
Lacks regioisomer‑specific SAR validation for PAF, TLR7/8, or kinase hinge targets

Evidence Guide: Scaffold Differentiation from Closest Analogs


H-Bond Donor & TPSA Profile vs. N1-Methyl Isomer

The 2-methyl substitution preserves two hydrogen-bond donor sites (4-NH₂), whereas N1-methylation (comparator 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, CAS 90012-81-0) eliminates the imidazole N–H donor, reducing HBD count from 2 to 1 and TPSA from 67.6 to 56.7 Ų [1]. The XLogP difference (0.5 vs. 0.0) further indicates that the 2-methyl compound is slightly more lipophilic, a property that may favor passive membrane permeability in cellular assays [1].

HBD & TPSA Profile
Head-to-head
Target: 2 HBD, TPSA 67.6 Ų
1‑Methyl isomer: 1 HBD, TPSA 56.7 Ų
Dual HBD may support broader kinase hinge-binding geometry
Computed values; experimental confirmation advised
Physicochemical profiling Medicinal chemistry building blocks Kinase inhibitor design

PAF Antagonist SAR: 2-Methyl Core as Optimal Heterocycle

In a systematic SAR study of cyclic ether acetal PAF receptor antagonists, the 1H-2-methylimidazo[4,5-c]pyridyl group was identified as the optimal heterocycle among multiple imidazopyridine regioisomers evaluated [1]. The lead compound from this series (compound 8) inhibited [³H]-PAF binding to washed human platelets with an IC₅₀ of 15 nM, and demonstrated in vivo efficacy against PAF-induced and endotoxin-induced hypotension in anesthetized rats with ED₅₀ values of 1.4 µg/kg i.v. and 19 µg/kg i.v., respectively [1]. By contrast, the earlier 2-methyl-1-phenylimidazo[4,5-c]pyridine starting point (lacking the 4-amine substitution pattern of the target compound but sharing the 2-methyl core) showed only moderate PAF antagonist activity with an IC₅₀ of 840 nM [2]. This ~56-fold potency gap underscores the functional significance of the specific substitution pattern.

PAF Antagonist SAR
Class-level inference
Lead with 2‑methyl core: IC₅₀ 15 nM
Early lead: IC₅₀ 840 nM
~56‑fold improvement
Supports 2‑methyl scaffold as preferred core for PAF antagonist design
Data from elaborated derivatives; core compound IC₅₀ not available
PAF receptor antagonism GPCR medicinal chemistry Scaffold optimization

ABT-491: Sub-Nanomolar Candidate Enabled by 2-Methyl Scaffold

ABT-491 (4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride) is a highly potent, selective, and orally active PAF receptor antagonist whose pharmacophore critically incorporates the 2-methyl-1H-imidazo[4,5-c]pyridinyl moiety [1]. ABT-491 inhibits [³H]-PAF binding to human platelet PAF receptors with a Kᵢ of 0.6 nM, representing an approximately 1,400-fold improvement over the original 2-methyl-1-phenylimidazo[4,5-c]pyridine lead (IC₅₀ = 840 nM) [2]. The compound exhibits a relatively slow off-rate from the PAF receptor, consistent with prolonged target engagement [1]. The 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine (target compound, CAS 1368180-16-8) serves as the synthetic entry point for constructing the 2-methylimidazo[4,5-c]pyridin-1-yl substructure present in ABT-491 and related advanced leads.

Advanced Lead Affinity
Supporting evidence
ABT‑491 (contains 2‑methyl core): Kᵢ 0.6 nM
~1,400‑fold improvement over early lead
Demonstrates potential for high‑affinity PAF receptor engagement
Fully elaborated candidate; core building block not directly tested
PAF antagonist development Preclinical candidate characterization Receptor binding kinetics

TLR7-Mediated IFN-α Induction: Class-Wide Activity Confirmation

Patent US5494916 and related filings (3M) disclose that imidazo[4,5-c]pyridin-4-amines as a class induce interferon-α (IFN-α) biosynthesis in human cells, a property linked to Toll-like receptor 7 (TLR7) activation [1]. The patent specifically enumerates compounds with 2-methyl, 2-butyl, and other 2-alkyl substitutions as active immunomodulators, establishing the 2-substituted imidazo[4,5-c]pyridin-4-amine scaffold as a privileged template for TLR7/8 pathway engagement [2]. While the patent does not provide isolated IC₅₀ or EC₅₀ values for the unelaborated 2-methyl-4-amino core itself, the structure-activity disclosure confirms that 2-alkyl substitution is compatible with and contributes to IFN-α induction activity. The unsubstituted parent 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4) is also active, but the 2-methyl group introduces differential lipophilicity (XLogP 0.5 vs. 0.1) , which may modulate cellular penetration and TLR7 binding pocket complementarity in ways not achievable with the parent scaffold.

TLR7/8 IFN‑α Induction
Class-level inference
2‑Alkyl imidazo[4,5‑c]pyridin‑4‑amines induce IFN‑α (TLR7 pathway) per patent disclosure
Class‑level evidence supports immunomodulatory scaffold use
Patent data; no isolated EC₅₀ for unelaborated core
TLR7 agonism Interferon induction Immuno-oncology scaffolds

Adenine Bioisosterism: Hinge-Binding Topology Differentiation

Imidazo[4,5-c]pyridin-4-amines are established 3-deaza analogs of adenine (purine), wherein the N3 atom of the purine ring is replaced by a C–H group [1]. The 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine specifically presents a 4-amino group adjacent to a pyridine nitrogen (N⁵), creating a donor–acceptor hydrogen-bonding motif that differs from the adenine donor–acceptor–acceptor pattern at positions 6 (NH₂), 1 (N), and 7 (N) [1]. This altered topology can modulate kinase selectivity: the 7-methyl positional isomer (3-deaza-3-methyladenine, CAS 1031750-29-4) has been studied as a selective probe for adenine-binding enzymes, demonstrating that the position of the methyl group on the deaza scaffold directly influences target recognition [2]. The 2-methyl variant (target compound) places the methyl group distal to the pyridine nitrogen, preserving an unhindered N⁵ acceptor, while the 7-methyl isomer places the methyl substituent adjacent to N⁵, potentially introducing steric or electronic perturbation to hinge binding. This positional differentiation is critical for designing selective kinase inhibitors where hinge-region complementarity governs target engagement.

Hinge‑Binding Topology
Class-level inference
2‑Methyl preserves unhindered N⁵ acceptor; 7‑methyl introduces steric occlusion
Enables selective kinase hinge‑binding without steric interference
Topology inferred from structure; no direct kinase assay data for core
Purine bioisosteres Kinase hinge-binding motifs Deaza analog design

Recommended Procurement and Application Scenarios


PAF Antagonist Lead Optimization

Building on the SAR evidence that the 1H-2-methylimidazo[4,5-c]pyridyl group is the optimal heterocycle for PAF antagonist activity [1], and that compounds incorporating this core achieved sub-nanomolar receptor binding affinity (Kᵢ = 0.6 nM for ABT-491) [2], 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 1368180-16-8) is the recommended commercial starting material for constructing N1-alkylated PAF antagonist libraries. The 4-amine group provides a synthetic handle for further functionalization while preserving the 2-methyl substitution pattern essential for activity. Programs seeking to identify novel PAF antagonists with oral bioavailability and slow receptor off-rates should prioritize procurement of this specific regioisomer over the 1-methyl or 7-methyl alternatives, which lack the demonstrated SAR validation.

Kinase Inhibitor Fragment Library Construction

The imidazo[4,5-c]pyridin-4-amine scaffold is a recognized 3-deaza purine bioisostere [1]. The 2-methyl variant provides a balanced physicochemical profile (XLogP = 0.5, TPSA = 67.6 Ų, HBD = 2) that differs measurably from the 1-methyl isomer (XLogP = 0.0, TPSA = 56.7 Ų, HBD = 1) and the unsubstituted parent (XLogP = 0.1) [2]. For fragment-based screening libraries targeting the kinase hinge region, the 2-methyl compound offers two hydrogen-bond donors capable of engaging the backbone carbonyl and a sterically unencumbered N⁵ acceptor, a combination unavailable from the N1-methyl isomer. Procurement of this specific regioisomer enables fragment growth strategies that capitalize on the validated 2-methyl orientation without introducing the steric hindrance associated with 7-methyl substitution.

TLR7/8 Immunomodulator Hit Expansion

Patent disclosures (US5494916, US5644063) establish that 2-alkyl substituted imidazo[4,5-c]pyridin-4-amines induce IFN-α biosynthesis in human cells via TLR7 pathway activation [1]. 2-Methyl-1H-imidazo[4,5-c]pyridin-4-amine represents the simplest 2-alkyl member of this immunomodulatory class and can serve as a minimally elaborated starting point for SAR expansion. Its increased lipophilicity relative to the unsubstituted parent (XLogP 0.5 vs. 0.1) [2] may confer enhanced cellular permeability, while the free 4-amine and N1–H positions provide two independent vectors for parallel derivatization. Research groups pursuing novel TLR7/8 agonists for immuno-oncology or vaccine adjuvant applications should select this compound over the unsubstituted core to establish baseline potency and selectivity data for 2-alkyl substituted series.

Chemical Biology Probe Development for Adenine-Recognizing Enzymes

As a 3-deaza adenine analog, 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine can be employed to probe the functional significance of the purine N3 atom in enzyme–substrate or enzyme–cofactor interactions [1]. Unlike the 7-methyl isomer (3-deaza-3-methyladenine), which has been studied in specific adenine-binding enzyme contexts [2], the 2-methyl variant offers a distinct methylation pattern that avoids steric interference with the pyridine nitrogen. This positional differentiation is critical when conducting comparative biochemical profiling across methyladenine deaza analogs to map enzyme active-site steric and electronic constraints. Procurement of the 2-methyl compound alongside the 7-methyl and 1-methyl isomers enables systematic isomeric comparison studies that cannot be conducted with a single regioisomer.

Application
Selection Property
Validation Focus
PAF Antagonist Lead Optimization
SAR‑validated 2‑methyl imidazo[4,5‑c]pyridine scaffold with dual HBD
Verify HBD‑dependent binding affinity in PAF receptor assay
Kinase Inhibitor Fragment Library
3‑Deaza adenine bioisostere with unhindered N⁵ hinge acceptor
Confirm N⁵ steric accessibility and hinge‑binding in target kinase panel
TLR7/8 Immunomodulator Hit Expansion
2‑Alkyl substituted core from patented IFN‑α‑inducing class
Establish baseline IFN‑α EC₅₀ in human cell assays
Adenine‑Recognizing Enzyme Probe
Positional methyl differentiation (2‑ vs 7‑methyl) for steric mapping
Systematic isomeric comparison of enzyme inhibition profiles
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